1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine
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Overview
Description
1-(2-Methylpyridin-4-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine typically involves the reaction of 2-methylpyridine-4-carbaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpyridin-4-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(2-Methylpyridin-4-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with cytostatic and antimicrobial properties.
Mechanism of Action
The exact mechanism of action of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can lead to the inhibition of specific biological pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
1-(2-Methylpyridin-4-yl)-1H-pyrazole: Shares a similar structure but lacks the amine group.
2-(2-Methylpyridin-4-yl)-1H-pyrazol-4-amine: Similar structure with a different substitution pattern on the pyrazole ring.
1-(2-Methylpyridin-4-yl)-3H-pyrazol-4-amine: Similar structure with a different nitrogen position in the pyrazole ring.
Uniqueness: 1-(2-Methylpyridin-4-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C9H10N4 |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(2-methylpyridin-4-yl)pyrazol-4-amine |
InChI |
InChI=1S/C9H10N4/c1-7-4-9(2-3-11-7)13-6-8(10)5-12-13/h2-6H,10H2,1H3 |
InChI Key |
LYSSYIOCIVVPCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)N2C=C(C=N2)N |
Origin of Product |
United States |
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